Enhanced Lipophilicity (LogP) Differentiates N-[4-(Trifluoromethyl)phenyl]acetamide from Fluoro, Chloro, and Bromo Analogs
N-[4-(Trifluoromethyl)phenyl]acetamide exhibits an XLogP3 value of 2.5, which is substantially higher than that of the 4-fluoro analog (XLogP3 = 1.5), the 4-chloro analog (XLogP3 = 2.1), the 4-bromo analog (XLogP3 = 2.3), and unsubstituted acetanilide (XLogP3 = 1.2) [1]. This 0.2–1.3 unit increase in LogP directly reflects the unique hydrophobic contribution of the -CF3 group, which is not linearly predictable from halogen substitution patterns .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 4-Fluoroacetanilide (XLogP3 = 1.5); 4-Chloroacetanilide (XLogP3 = 2.1); 4-Bromoacetanilide (XLogP3 = 2.3); Acetanilide (XLogP3 = 1.2) |
| Quantified Difference | ΔXLogP3 = +1.0 vs. 4-F; +0.4 vs. 4-Cl; +0.2 vs. 4-Br; +1.3 vs. acetanilide |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.09.15 release) |
Why This Matters
Higher LogP correlates with improved membrane permeability and blood-brain barrier penetration potential, making this compound a superior starting point for CNS-targeted drug discovery compared to less lipophilic halogenated analogs.
- [1] PubChem. XLogP3 values for acetanilide (CID 904), 4-fluoroacetanilide (CID 9601), 4-chloroacetanilide (CID 10871), 4-bromoacetanilide (CID 7683), and N-[4-(trifluoromethyl)phenyl]acetamide (CID 67685). Computed by XLogP3 3.0. Accessed April 2026. View Source
